molecular formula C21H20N4O2 B1143524 (E)-1-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)hydrazinylidene](phenyl)methyl}diazene CAS No. 14936-32-4

(E)-1-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)hydrazinylidene](phenyl)methyl}diazene

Cat. No.: B1143524
CAS No.: 14936-32-4
M. Wt: 360.41
InChI Key:
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Description

(E)-1-(4-Methoxyphenyl)-2-{2-(4-methoxyphenyl)hydrazinylidenemethyl}diazene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features two methoxyphenyl groups and a phenyl group attached to the azo linkage, making it a complex and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Methoxyphenyl)-2-{2-(4-methoxyphenyl)hydrazinylidenemethyl}diazene typically involves the following steps:

    Diazotization: The process begins with the diazotization of aniline derivatives. For instance, 4-methoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling partner, such as 4-methoxyphenylhydrazine, under basic conditions to form the azo compound.

The reaction conditions often involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (E)-1-(4-Methoxyphenyl)-2-{2-(4-methoxyphenyl)hydrazinylidenemethyl}diazene follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Methoxyphenyl)-2-{2-(4-methoxyphenyl)hydrazinylidenemethyl}diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the azo group can yield hydrazo compounds or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or acidic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Hydrazo compounds or amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E)-1-(4-Methoxyphenyl)-2-{2-(4-methoxyphenyl)hydrazinylidenemethyl}diazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-Methoxyphenyl)-2-{2-(4-methoxyphenyl)hydrazinylidenemethyl}diazene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A simpler azo compound with two phenyl groups attached to the azo linkage.

    Disperse Orange 1: An azo dye with similar structural features but different substituents on the aromatic rings.

    Methyl Red: An azo dye used as a pH indicator, featuring a similar azo linkage but different substituents.

Uniqueness

(E)-1-(4-Methoxyphenyl)-2-{2-(4-methoxyphenyl)hydrazinylidenemethyl}diazene is unique due to the presence of two methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties compared to other azo compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N'-(4-methoxyanilino)-N-(4-methoxyphenyl)iminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-26-19-12-8-17(9-13-19)22-24-21(16-6-4-3-5-7-16)25-23-18-10-14-20(27-2)15-11-18/h3-15,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOJBOWVCIBJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696696
Record name (E)-1-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)hydrazinylidene](phenyl)methyl}diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14936-32-4
Record name (E)-1-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)hydrazinylidene](phenyl)methyl}diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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